molecular formula C18H15ClN2O3 B1666689 Benzotript CAS No. 39544-74-6

Benzotript

Cat. No. B1666689
CAS RN: 39544-74-6
M. Wt: 342.8 g/mol
InChI Key: QJERBBQXOMUURJ-INIZCTEOSA-N
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Description

Benzotript, also known as Benztropine, is used with other medicines to treat Parkinson’s disease . It improves muscle control and reduces stiffness, allowing more normal movements of the body as the disease symptoms are reduced . It is also a cholecystokinin-receptor (CCK) and gastrin receptor antagonist . Benzotript shows antiproliferative effects in human colon carcinoma cell lines .

Scientific Research Applications

Cholecystokinin Receptor Antagonism

  • Benzotript, identified as N-p-chlorobenzoyl-L-tryptophan, functions as a specific cholecystokinin (CCK) receptor antagonist. Studies demonstrate its effectiveness in inhibiting cholecystokinin-stimulated amylase secretion and calcium outflux in pancreatic acini, indicating a strong correlation between its antagonistic action on acinar function and its ability to inhibit the binding of cholecystokinin to pancreatic acini (Jensen, Jones, & Gardner, 1983).

Role in Enhancing Postsynaptic Excitability

  • Research on the CA1 region of the rat hippocampal slice indicates that benzotript, alongside other CCK antagonists, can shift presynaptic volley vs population spike input/output curves, suggesting a net depressant effect on synaptic transmission. This implies that benzotript can influence synaptic function, particularly in the context of CCK modulation (Jaffe, Aitken, & Nadler, 1987).

Antiproliferative Effects on Colon Carcinoma Cell Lines

Inhibition of Gastric Acid Secretion

  • Studies reveal that benzotript can inhibit gastrin-induced acid secretion, demonstrating its potential therapeutic application in the treatment of conditions like gastric ulcers. It competes for the binding of gastrin to its cellular receptors on gastric mucosal cells, emphasizing its antagonistic properties in gastrointestinal functions (Magous, Martinez, Lignon, Nisato, Castro, & Bali, 1985).

Interaction with Brain Opioid Binding Sites

  • The affinity of benzotript for opioid receptors has been investigated, revealing a potential interaction with these receptors. This suggests a possible role in pain modulation and the potentiation of opioid analgesia, which could be relevant in developing pain management therapies (Gaudreau, Lavigne, & Quirion, 1990).

properties

IUPAC Name

(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJERBBQXOMUURJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043305
Record name Benzotript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzotript

CAS RN

39544-74-6
Record name Benzotript
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39544-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzotript [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039544746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzotript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzotript
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOTRIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5O682BRO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

10 Grams of DL-tryptophane was dissolved in a mixture of 100 ml of acetone with 20 ml of water, then to this solution was added 6 g of potassium carbonate. Under an ice-cooled condition, 9 g of 4-chlorobenzoyl chloride was added dropwise to the above-mentioned mixture, and the reaction mixture was stirred at the same temperature for 2 hours. Then, acetone was removed by evaporation, to the residue thus obtained was added water, and mixture was acidified by adding concentrated hydrochloric acid, the crystals formed were collected by filtration, and washed with water. Recrystallized from ethanol to obtain 14 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid. White powdery substance.
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Synthesis routes and methods III

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By using 10 g of D-tryptophane and 9 g of 4-chlorobenzoyl chloride, and a method similar to that described in reference Example 6, recrystallized from methanol-water, there was obtained 12.5 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid. Colorless needle-like crystals. Melting point: 100°-102° C. [α]D20 +51.5° (C=1, methanol)
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10 g
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Synthesis routes and methods IV

Procedure details

By using 10 g of L-tryptophane and 9 g of 4-chlorobenzoyl chloride, and a method similar to that described in reference example 6, recrystallized from methanol-water there was obtained 13.3 g of 2-(4-chlorobenzoylamino)-3-(indol-3-yl)propionic acid in the form of colorless needle-like crystals. Melting point: 100°-102° C. [α]D25 -49.3° (C=1, methanol)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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